Tris(2-aminoethyl)amine is an organic compound with the chemical formula N(CH₂CH₂NH₂)₃. It appears as a colorless liquid that is highly soluble in water and exhibits strong basicity due to its structure, which includes a tertiary amine center and three primary amine groups. This compound is also known by several synonyms, including 2,2',2''-nitrilotriethylamine and 2,2',2''-triaminotriethylamine . Tris(2-aminoethyl)amine is notable for its role as a tripodal ligand in coordination chemistry, where it forms stable complexes with transition metals, particularly those in the +2 and +3 oxidation states .
TREN is a corrosive and toxic compound []. It can cause severe skin burns, eye damage, and respiratory problems if inhaled []. It is also harmful if swallowed and can be fatal upon skin contact []. The median lethal dose (LD50) for TREN is reported to be 246 mg/kg (oral, rat) and 117 mg/kg (dermal, rabbit) []. TREN is also combustible [].
Tren's ability to form multiple bonds with other molecules makes it a valuable crosslinking agent in polymer synthesis. It helps create robust and interconnected polymer networks with desired properties, such as increased stability and porosity. For example, tren-based crosslinked polyimines exhibit excellent thermal and chemical resistance, making them suitable for various applications, including gas separation membranes and proton conductors .
Tren's three primary amine groups act as efficient chelating agents, forming strong and stable complexes with metal ions. This property makes it a valuable tripodal ligand in coordination chemistry. These complexes find applications in various fields, including catalysis, drug discovery, and materials science .
Tren's basic nature and multiple amine functionalities make it a useful reagent in various organic syntheses. It can participate in diverse reactions, such as Michael additions, reductive amination, and epoxide ring-opening reactions. Additionally, tren-based functional materials are being explored for their potential applications in sensors, drug delivery systems, and biomimetic materials .
The synthesis of tris(2-aminoethyl)amine can be accomplished through several methods:
These methods yield tris(2-aminoethyl)amine in varying degrees of purity and yield.
Tris(2-aminoethyl)amine finds diverse applications across multiple fields:
Studies have demonstrated that tris(2-aminoethyl)amine interacts strongly with various metal oxides when used as a modifier in catalytic reactions. For instance, its interaction with magnesium oxide and aluminum oxide has been shown to influence the efficiency of catalytic processes such as Knoevenagel condensation . The strength of these interactions can significantly affect the activity of amine groups within the catalyst framework.
Tris(2-aminoethyl)amine shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Tris(3-aminopropyl)amine | N(CH₂CH₂CH₂NH₂)₃ | Similar structure but longer alkyl chains |
Triethylenetetramine | N(CH₂CH₂NH)₄ | More amine groups; used extensively in polymer chemistry |
N,N,N-Trimethyltris(2-aminoethyl)amine | N(CH₂CH₂NHMe)₃ | Methylated derivative; alters chelation properties |
1,3-Diaminopropane | H₂N(CH₂)₃NH₂ | Simpler structure; fewer functional groups |
Tris(2-aminoethyl)amine stands out due to its unique tripodal structure that allows for multiple coordination sites, making it particularly effective as a ligand in coordination chemistry compared to its linear counterparts like triethylenetetramine.
Tris(2-aminoethyl)amine, systematically named N,N-bis(2-aminoethyl)ethane-1,2-diamine, is a branched polyamine with the molecular formula C₆H₁₈N₄ and a molecular weight of 146.23 g/mol. Its CAS registry number is 4097-89-6, and it is commonly abbreviated as TREN or tren in coordination chemistry literature. The compound’s structure features a central tertiary amine nitrogen atom bonded to three ethylene chains, each terminating in a primary amine group (–NH₂). This tripodal architecture grants it the IUPAC designation 2,2',2''-triaminotriethylamine, reflecting its three equivalent aminoethyl branches. Alternative synonyms include nitrilotris(ethylamine) and 4-(2-aminoethyl)diethylenetriamine, though these are less frequently used.
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₈N₄ | |
Molecular Weight | 146.23 g/mol | |
CAS Number | 4097-89-6 | |
IUPAC Name | N,N-bis(2-aminoethyl)ethane-1,2-diamine |
First synthesized in the mid-20th century, Tris(2-aminoethyl)amine emerged as a critical ligand in coordination chemistry due to its ability to form stable complexes with transition metals. Early studies focused on its role in stabilizing cobalt(III) and iron(III) ions, which exhibited unique geometric isomerism compared to analogous complexes with linear polyamines like triethylenetetramine. By the 1980s, its utility expanded into polymer science, where it served as a crosslinking agent for polyimine networks. Recent advancements highlight its application in materials science, such as enhancing the stability of mixed-cation perovskites under thermal stress.
The molecular structure of Tris(2-aminoethyl)amine is defined by C₃ symmetry, with the central nitrogen atom bonded to three –CH₂CH₂NH₂ groups. Each primary amine group acts as a potential binding site, enabling the compound to function as a tetradentate ligand in metal coordination. The tertiary amine center contributes to its high basicity, with a measured pH of 11.9 in aqueous solutions. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic N–H stretching vibrations at 3350–3250 cm⁻¹ and C–N stretches at 1120–1080 cm⁻¹, confirming its amine-rich structure.
Tris(2-aminoethyl)amine is classified as a tetradentate ligand due to its capacity to donate four electron pairs—one from the central tertiary nitrogen and three from the primary amines—to metal centers. This classification is supported by crystallographic studies of its complexes, such as [Co(TREN)Cl₂]⁺, where the ligand binds cobalt(III) in a distorted octahedral geometry. Its tetradentate nature distinguishes it from bidentate (e.g., ethylenediamine) or tridentate (e.g., diethylenetriamine) analogs, offering greater structural rigidity in coordination complexes.
Ligand | Denticity | Common Metal Complexes |
---|---|---|
Tris(2-aminoethyl)amine | 4 | [Fe(TREN)(OH)]²⁺, [Cu(TREN)]²⁺ |
Ethylenediamine | 2 | [Ni(en)₃]²⁺, [Co(en)₃]³⁺ |
Diethylenetriamine | 3 | [Cr(trien)Cl₂]⁺, [Mn(trien)(H₂O)₂]²⁺ |
The primary synthesis of Tris(2-aminoethyl)amine involves the nucleophilic substitution of tris(2-chloroethyl)amine hydrochloride with ammonium hydroxide. A representative procedure includes:
This method achieves a yield of 92.3%, with the reaction mechanism proceeding through SN2 displacement of chloride by ammonia. Alternative routes include reductive amination of tris(2-cyanoethyl)amine, though these are less efficient.
Tris(2-aminoethyl)amine is miscible with water and polar solvents like ethanol, owing to its extensive hydrogen-bonding capacity. It reacts exothermically with acids to form ammonium salts and undergoes Schiff base condensation with aldehydes, forming polyimine networks. Its reactivity with carbon dioxide enables its use as a CO₂ absorbent in closed-loop systems.
TREN forms octahedral complexes with transition metals, such as [Fe(TREN)(OH)]²⁺ and [Cu(TREN)]²⁺, which exhibit exceptional stability constants (log β ≈ 15–18). The ligand’s rigid tripodal structure minimizes steric strain, allowing for rapid metal ion encapsulation. For example, the formation constant (Kf) for [Co(TREN)]³⁺ is 10²³.5, surpassing that of [Co(trien)]³⁺ (Kf = 10¹⁹.7).
In polymer chemistry, TREN serves as a crosslinker for polyimine vitrimers, dynamic networks that self-heal via imine exchange reactions. These materials demonstrate:
TREN-based complexes catalyze organic transformations, including:
Corrosive;Acute Toxic;Health Hazard